7-Amino-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound that belongs to the class of quinolines, specifically characterized by the presence of an amino group at the 7-position and a saturated dihydro structure. This compound has garnered attention due to its potential biological activities, including enzyme inhibition and cytotoxic properties.
This compound can be synthesized through various methods, which are explored in recent literature focusing on environmentally friendly and efficient protocols.
7-Amino-2,3-dihydroquinolin-4(1H)-one is classified as a benzo-fused nitrogen heterocycle, specifically a quinoline derivative. It is often investigated for its pharmacological properties, particularly in medicinal chemistry.
The synthesis of 7-amino-2,3-dihydroquinolin-4(1H)-one can be achieved through several methodologies:
These methods typically involve the formation of a zwitterionic iminium enolate intermediate that subsequently collapses to yield the desired dihydroquinoline structure. The reaction conditions are optimized to enhance yield and selectivity.
The molecular formula of 7-amino-2,3-dihydroquinolin-4(1H)-one is . Its structure features:
The compound's structural characteristics can be confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its molecular framework and confirm the presence of functional groups.
7-Amino-2,3-dihydroquinolin-4(1H)-one participates in various chemical reactions:
The mechanism of action in enzyme inhibition often involves binding to the active site of the enzyme, altering its activity and potentially leading to therapeutic effects.
The mechanism by which 7-amino-2,3-dihydroquinolin-4(1H)-one exerts its biological effects typically involves:
7-Amino-2,3-dihydroquinolin-4(1H)-one has several significant applications:
Benzotriazole-activated intermediates enable efficient nucleophilic acyl substitutions at the C7-amino group of 7-amino-3,4-dihydroquinolin-2(1H)-one. This approach facilitates the synthesis of structurally diverse peptide-quinolinone hybrids through amide bond formation. The methodology involves condensing the primary amino group with N-protected amino acids (e.g., Fmoc-Gly-OH, Fmoc-Ala-OH) activated by (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or analogous reagents. Reaction optimization in anhydrous DMF at 0–25°C yields monopeptide (e.g., N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)glycinamide) and dipeptide conjugates (e.g., N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-L-alanyl-L-leucinamide) with minimal racemization [1] [5]. Structural validation employs multinuclear NMR (¹H/¹³C), FT-IR (C=O stretch at 1640–1680 cm⁻¹), and HRMS, confirming >90% purity in isolated yields of 65–82% [5]. This chemoselective approach is pivotal for generating bioactive conjugates targeting carbonic anhydrase isoforms [1].
Table 1: Representative Peptide-Dihydroquinolinone Conjugates via Benzotriazole Activation
Conjugate Structure | Amino Acid Sequence | Yield (%) | Biological Target (IC₅₀/Kᵢ) |
---|---|---|---|
N-(2-oxo-1,2,3,4-THQ-7-yl)glycinamide | Gly | 78 | hCA II (65.7 µM) |
N-(2-oxo-1,2,3,4-THQ-7-yl)alanylamide | Ala | 82 | hCA II (41.2 µM) |
N-(2-oxo-1,2,3,4-THQ-7-yl)-Ala-Leu | Ala-Leu | 70 | hCA II (15.7 µM) |
THQ: tetrahydroquinoline; hCA: human carbonic anhydrase [1]
Microwave irradiation significantly enhances reaction kinetics and regioselectivity in amide bond formation at the C7-position. Key protocols employ silica gel-supported indium(III) chloride (InCl₃/SiO₂) or silver triflate (AgOTf) as catalysts under solvent-free conditions. In a representative procedure, 7-amino-3,4-dihydroquinolin-2(1H)-one reacts with carboxylic acids (e.g., benzoic acid, heteroaryl acids) using N,N'-dicyclohexylcarbodiimide (DCC) as a dehydrating agent. Microwave irradiation (150–200 W, 100–120°C, 10–15 min) achieves near-quantitative conversion (>95% by HPLC), reducing reaction times from hours (conventional heating) to minutes [2] [5]. This technique is particularly effective for sterically hindered acids (e.g., 2,6-dichlorobenzoic acid), yielding N-aroyl-7-amino-3,4-dihydroquinolin-2(1H)-ones with 80–92% isolated purity. Reaction scalability (up to 50 mmol) and catalyst recyclability (InCl₃/SiO₂ reused 5× without activity loss) underscore industrial applicability [2].
Regioselective urea/thiourea formation exploits the nucleophilicity of the C7-amino group. Treatment with aryl isocyanates (e.g., phenyl isocyanate, 4-methylbenzenesulfonyl isocyanate) or isothiocyanates in anhydrous THF/DMF (0–25°C, 2–6 h) generates 7-(3-arylureido)-/thioureido-3,4-dihydroquinolin-2(1H)-ones without protecting-group requirements. Key derivatives include:
Structural diversification incorporates electron-withdrawing (e.g., 4-Cl, 2-NO₂) or donating (e.g., 4-CH₃, 2-OCH₃) aryl substituents, confirmed by ¹H NMR (urea-NH at δ 8.91–10.70 ppm) and ¹³C NMR (C=O at δ 150–155 ppm). This method delivers isoform-selective carbonic anhydrase inhibitors, with Kᵢ values against hCA IX spanning 243.6–2785.6 nM [5].
Table 2: Regioselective Urea/Thiourea Derivatives at C7-Amino Position
Reagent | Product | Yield (%) | Application |
---|---|---|---|
Benzenesulfonyl isocyanate | N-((2-oxo-1,2,3,4-THQ-7-yl)carbamoyl)benzenesulfonamide | 89 | hCA IX inhibitor (Kᵢ = 243.6 nM) |
4-Tolyl isocyanate | 1-((2-oxo-1,2,3,4-THQ-7-yl)-3-p-tolylurea | 75 | hCA IX inhibitor (Kᵢ = 518.2 nM) |
Phenyl isothiocyanate | 1-((2-oxo-1,2,3,4-THQ-7-yl)-3-phenylthiourea | 83 | Antioxidant screening |
Palladium(0)-catalyzed reactions enable C–C bond formation at halogenated positions adjacent to the C7-amino group. Brominated precursors (e.g., 6-bromo-7-amino-3,4-dihydroquinolin-2(1H)-one) undergo Suzuki-Miyaura coupling with arylboronic acids (e.g., phenylboronic acid, 4-carboxyphenylboronic acid) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/ethanol (80°C, 12 h) to furnish 6-aryl-7-amino-3,4-dihydroquinolin-2(1H)-ones in 70–88% yield [7]. Enantioselective allylation/desymmetrization is achieved using Pd(0)/chiral phosphine ligands (e.g., (R)-BINAP) with 2-aminomalonates, yielding 3-amino-3,4-dihydroquinolin-2(1H)-one derivatives with >90% ee and 15:1 dr. Mechanistic studies reveal a π-allyl Pd(II) intermediate stabilized by hydrogen bonding, enabling asymmetric induction [6]. Applications include glycogen phosphorylase inhibition and peptidomimetic design [7].
Selective N1-alkylation precedes C7-functionalization to avoid polyalkylation. Deprotonation with NaH in DMF (0°C, 30 min), followed by treatment with alkyl halides (e.g., methyl iodide, propargyl bromide), yields 1-alkyl-7-amino-3,4-dihydroquinolin-2(1H)-ones (75–92% yield) [3] [4]. Quaternary ammonium derivatives (e.g., 1,1-dimethyl-7-amino-1,2,3,4-tetrahydroquinolin-1-ium iodide) form via exhaustive alkylation with methyl iodide in acetonitrile (reflux, 24 h), generating cationic dyes for keratin fiber coloration [4]. For succinate dehydrogenase inhibitors (SDHIs), side-chain engineering incorporates thiophene/furan carboxamides via:
Table 3: N-Alkylated and Side-Chain Modified Derivatives
Modification Type | Reagent | Product | Application |
---|---|---|---|
N1-Methylation | CH₃I | 1-methyl-7-amino-3,4-dihydroquinolin-2(1H)-one | SDHI scaffold |
N1-Propargylation | HC≡CCH₂Br | 1-propargyl-7-amino-3,4-dihydroquinolin-2(1H)-one | Click chemistry conjugation |
Quaternary ammonium formation | Excess CH₃I | 1,1-dimethyl-7-amino-1,2,3,4-THQ-1-ium iodide | Hair dye cationic chromophore [4] |
C7-Amidation (SDHI) | 2-Thiophenecarbonyl chloride | N-(1-methyl-2-oxo-1,2,3,4-THQ-7-yl)thiophene-2-carboxamide | B. cinerea inhibitor (EC₅₀ = 1.2 µM) [3] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7